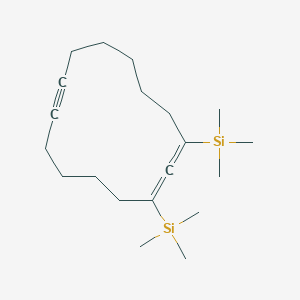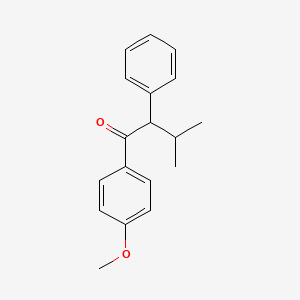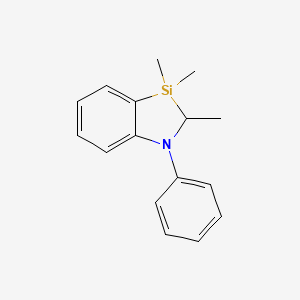
2,3,3-Trimethyl-1-phenyl-2,3-dihydro-1H-1,3-benzazasilole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,3-Trimethyl-1-phenyl-2,3-dihydro-1H-1,3-benzazasilole is an organic compound with the molecular formula C18H20 It is a derivative of indene, characterized by the presence of a phenyl group and three methyl groups attached to the indene ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3-Trimethyl-1-phenyl-2,3-dihydro-1H-1,3-benzazasilole typically involves the reaction of 1-phenyl-1,3,3-trimethylindane with appropriate reagents under controlled conditions. One common method includes the use of a Friedel-Crafts alkylation reaction, where the indane derivative is treated with a suitable alkylating agent in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through distillation or recrystallization to obtain the desired product in its pure form.
化学反応の分析
Types of Reactions
2,3,3-Trimethyl-1-phenyl-2,3-dihydro-1H-1,3-benzazasilole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various electrophiles or nucleophiles depending on the desired substitution
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
科学的研究の応用
2,3,3-Trimethyl-1-phenyl-2,3-dihydro-1H-1,3-benzazasilole has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2,3,3-Trimethyl-1-phenyl-2,3-dihydro-1H-1,3-benzazasilole involves its interaction with molecular targets and pathways within a given system. The compound may act by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- 1-Phenyl-1,3,3-trimethylindane
- 1,1,3-Trimethyl-3-phenylindan
- 2,3-Dihydro-1,1,3-trimethyl-3-phenyl-1H-indene
Uniqueness
2,3,3-Trimethyl-1-phenyl-2,3-dihydro-1H-1,3-benzazasilole is unique due to its specific structural arrangement and the presence of both phenyl and methyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
特性
CAS番号 |
61222-46-6 |
|---|---|
分子式 |
C16H19NSi |
分子量 |
253.41 g/mol |
IUPAC名 |
2,3,3-trimethyl-1-phenyl-2H-1,3-benzazasilole |
InChI |
InChI=1S/C16H19NSi/c1-13-17(14-9-5-4-6-10-14)15-11-7-8-12-16(15)18(13,2)3/h4-13H,1-3H3 |
InChIキー |
RCYYDNUAEVFEMZ-UHFFFAOYSA-N |
正規SMILES |
CC1N(C2=CC=CC=C2[Si]1(C)C)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


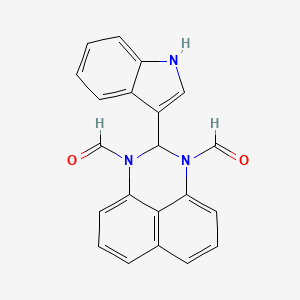
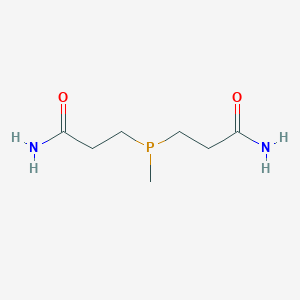
![Phosphine oxide, diphenyl[1-(phenylthio)propyl]-](/img/structure/B14593714.png)
![2-(4-Propylbenzoyl)spiro[cyclopropane-1,2'-indene]-1',3'-dione](/img/structure/B14593716.png)
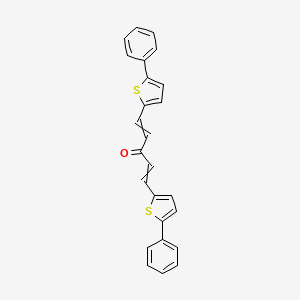
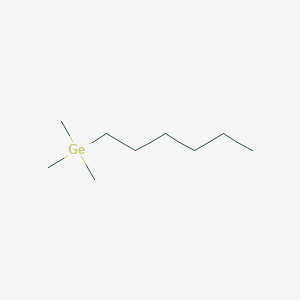
![N-{[4-(pentyloxy)phenyl]methylidene}hydroxylamine](/img/structure/B14593734.png)
![3-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]acridin-9(10H)-one](/img/structure/B14593738.png)
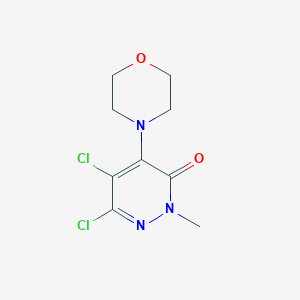


![Bicyclo[4.2.0]octa-1,3,5-trien-7-amine, (S)-](/img/structure/B14593747.png)
